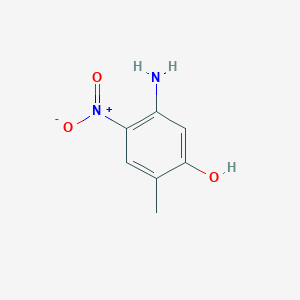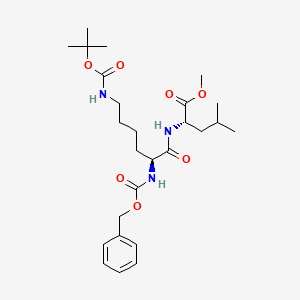- CAS No. 372117-87-8](/img/structure/B3263331.png)
Methanone, [2-amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)-
Overview
Description
Methanone, : 2-amino-4-(phenylmethoxy)phenyl- is a complex organic compound known for its distinctive chemical structure and versatile applications across various scientific fields. The compound is characterized by its unique arrangement of functional groups, which imparts a range of chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 2-amino-4-(phenylmethoxy)phenyl- typically involves the condensation of suitably substituted benzaldehydes with amino phenols under controlled conditions. Key reagents such as strong acids or bases may be employed to facilitate the condensation reaction, followed by purification steps including recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in batch or continuous processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical to ensure high yield and purity. Techniques like distillation and advanced separation technologies are commonly employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Methanone, 2-amino-4-(phenylmethoxy)phenyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions: Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific pH buffers to maintain reaction conditions.
Major Products: Depending on the reaction type, products can range from hydroxylated derivatives in oxidation reactions to amine-substituted compounds in reduction and substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of complex molecules, serving as a precursor for various organic syntheses.
Biology: In biological research, Methanone, 2-amino-4-(phenylmethoxy)phenyl
Medicine: In the pharmaceutical field, this compound can be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities, subject to further bioassays and clinical studies.
Industry: Industrial applications might involve its use in the manufacture of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
Mechanism: The mechanism by which Methanone, 2-amino-4-(phenylmethoxy)phenyl- exerts its effects is often linked to its interaction with specific molecular targets. It may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.
Molecular Targets and Pathways: Potential targets include signaling proteins and metabolic enzymes. The compound's methoxy and amino groups may enable it to form hydrogen bonds and hydrophobic interactions, crucial for binding to active sites and affecting biological functions.
Comparison with Similar Compounds
Methanone, : 2-hydroxy-4-(phenylmethoxy)phenyl
Methanone, : 2-amino-4-(phenylmethoxy)phenyl
These compounds share structural similarities but may differ in their reactivity, solubility, and biological activities.
This compound's versatility and unique structural attributes make it a subject of significant interest across various scientific disciplines, from fundamental research to applied industrial processes.
Properties
IUPAC Name |
(2-amino-4-phenylmethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-26-20-11-16(12-21(27-2)23(20)28-3)22(25)18-10-9-17(13-19(18)24)29-14-15-7-5-4-6-8-15/h4-13H,14,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOJXFRZXDRZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165783 | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372117-87-8 | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372117-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Amino-4-(phenylmethoxy)phenyl](3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B3263268.png)

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)





![(5Z)-3-ethyl-5-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)


![7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3263346.png)

